molecular formula C17H15F2NO3 B6574009 [(2,4-difluorophenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate CAS No. 1797045-06-7

[(2,4-difluorophenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate

Cat. No.: B6574009
CAS No.: 1797045-06-7
M. Wt: 319.30 g/mol
InChI Key: CUIWXHFPAJUVNX-UHFFFAOYSA-N
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Description

[(2,4-Difluorophenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate is a synthetic ester derivative featuring:

  • A carbamoyl group linked to a 2,4-difluorophenyl moiety.
  • An acetate ester bonded to a 4-methylphenyl (p-tolyl) group.

This compound is hypothesized to exhibit biological activity due to its structural similarity to inhibitors of tumor-associated human carbonic anhydrases (). The 2,4-difluorophenyl group enhances lipophilicity and metabolic stability, while the 4-methylphenyl moiety contributes to steric bulk and electronic effects.

Properties

IUPAC Name

[2-(2,4-difluoroanilino)-2-oxoethyl] 2-(4-methylphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F2NO3/c1-11-2-4-12(5-3-11)8-17(22)23-10-16(21)20-15-7-6-13(18)9-14(15)19/h2-7,9H,8,10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUIWXHFPAJUVNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

EMAC10163 Series ()

The EMAC10163 series includes chromene derivatives with variations in aryl substituents. Key analogs:

Compound Substituent (R) Yield (%) Melting Point (°C) Biological Relevance
EMAC10163h 2,4-Difluorophenyl 49.0 188–190 Tumor-associated enzyme inhibition
EMAC10163g [1,10-Biphenyl]-4-yl 73.9 168–169 Higher yield, lower lipophilicity
EMAC10163i Phenyl 46.0 182–184 Simpler structure, moderate activity
EMAC10163k 3-Methoxyphenyl 55.3 157–160 Electron-donating group enhances solubility

Key Observations :

  • Fluorine Substitution : EMAC10163h (2,4-difluorophenyl) shows lower synthetic yield (49%) compared to EMAC10163g (73.9%), likely due to challenges in introducing fluorine atoms ().
  • Biological Activity : Fluorinated analogs like EMAC10163h may exhibit enhanced enzyme inhibition due to increased electronegativity and binding affinity .

Methyl/Ethyl Esters with Aryl Groups ()

Structurally simpler esters with aryl-acetate backbones:

Compound Similarity to Target Key Feature
Methyl 2-(2,4-difluorophenyl)acetate 0.98 Lacks carbamoyl group; higher volatility
Ethyl 2-(2,4,6-trifluorophenyl)acetate 0.96 Increased fluorine content; potential toxicity
Methyl 2-(4-methylphenyl)acetate 0.95 Matches the p-tolyl group in the target

Key Observations :

  • Carbamoyl vs. Simple Esters: The carbamoyl group in the target compound introduces hydrogen-bonding capability, which is absent in non-carbamoyl analogs (). This may improve target selectivity in enzyme inhibition .

Thiophene-Based Analogs ()

Methyl 2-((2-[(2,4-difluorophenyl)carbamoyl]thiophen-3-yl)sulfanyl)acetate (CAS 303151-08-8):

  • Structure : Combines a thiophene ring and sulfanyl group with the 2,4-difluorophenyl carbamoyl moiety.
  • Molecular Weight : 343.37 g/mol vs. ~300–350 g/mol for EMAC10163 analogs.

Comparison :

Research Findings and Data Tables

Physicochemical Properties

Property Target Compound EMAC10163h Methyl 2-(2,4-difluorophenyl)acetate
Molecular Weight ~350–370 g/mol (est.) Not reported 200.18 g/mol
LogP ~3.5 (est.) Not reported 2.1–2.5 (predicted)
Melting Point Not reported 188–190°C Not reported

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